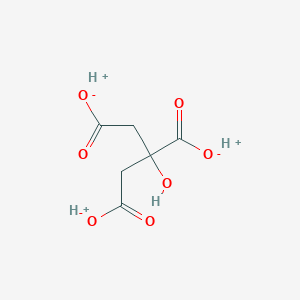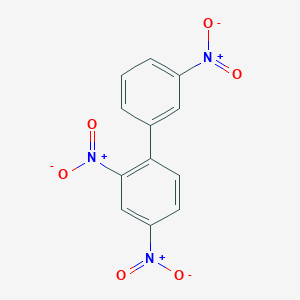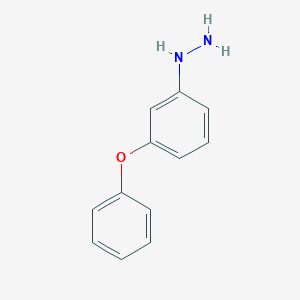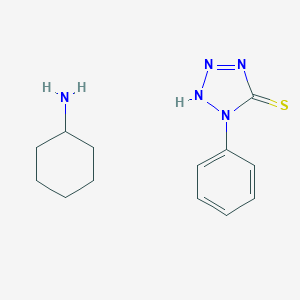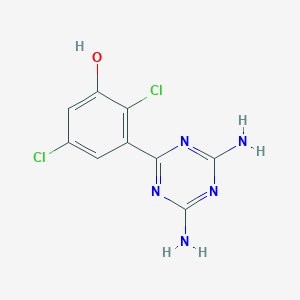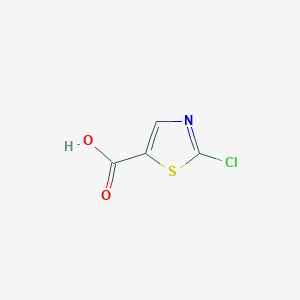
N-phenylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylpyridine-2-sulfonamide (PPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPS is a sulfonamide derivative of pyridine and has been synthesized by several methods.
Scientific Research Applications
N-phenylpyridine-2-sulfonamide has been studied extensively for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-phenylpyridine-2-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Mechanism Of Action
N-phenylpyridine-2-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the body fluids, which can have several physiological effects.
Biochemical And Physiological Effects
N-phenylpyridine-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-phenylpyridine-2-sulfonamide has also been found to have analgesic effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the perception of pain.
Advantages And Limitations For Lab Experiments
N-phenylpyridine-2-sulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-phenylpyridine-2-sulfonamide has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the study of N-phenylpyridine-2-sulfonamide. One potential direction is the development of novel N-phenylpyridine-2-sulfonamide derivatives with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the role of N-phenylpyridine-2-sulfonamide in the regulation of acid-base balance in the body and its potential use in the treatment of acid-base disorders.
Conclusion
In conclusion, N-phenylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by several methods, and its mechanism of action involves the inhibition of carbonic anhydrase. N-phenylpyridine-2-sulfonamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the study of N-phenylpyridine-2-sulfonamide, including the development of novel derivatives and the investigation of its role in acid-base regulation.
Synthesis Methods
N-phenylpyridine-2-sulfonamide can be synthesized by several methods, including the reaction of 2-chloropyridine with sodium sulfite and sodium hydroxide, the reaction of 2-amino pyridine with sulfuric acid and phenyl isocyanate, and the reaction of 2-pyridine sulfonyl chloride with aniline. The synthesis method used depends on the desired purity and yield of the product.
properties
CAS RN |
103863-00-9 |
|---|---|
Product Name |
N-phenylpyridine-2-sulfonamide |
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-phenylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-8-4-5-9-12-11)13-10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
SPKDKEYOMHVGPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=N2 |
synonyms |
2-Pyridinesulfonamide,N-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




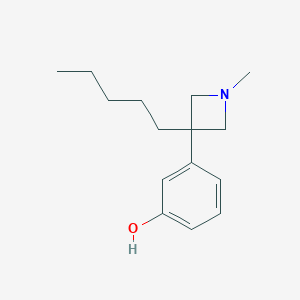
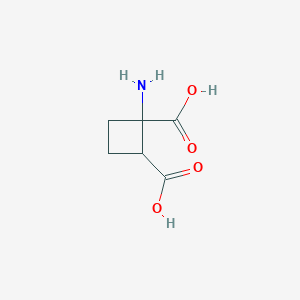
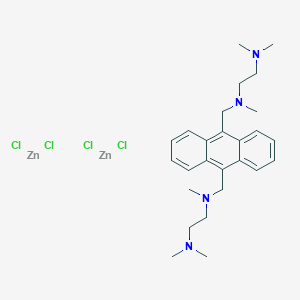
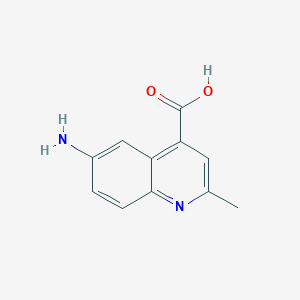
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
